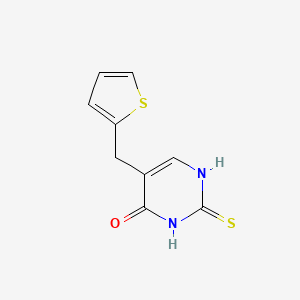

5-(2-Thienylmethyl)-2-thiouracil

Description

Significance of 2-Thiouracil (B1096) Derivatives in Pharmaceutical Chemistry and Drug Discovery

2-Thiouracil, a heterocyclic compound structurally similar to the nucleic acid base uracil (B121893), serves as a crucial scaffold in the development of new pharmaceutical agents. chemicalbook.comnbinno.com The substitution of the oxygen atom at the 2-position of uracil with a sulfur atom imparts unique physicochemical properties, leading to a wide spectrum of biological activities. chemicalbook.comnbinno.com

Historically, 2-thiouracil and its derivatives first gained prominence as antithyroid agents for the management of hyperthyroidism. nbinno.comnih.govresearchgate.net Compounds like propylthiouracil (B1679721) (PTU) and methylthiouracil (B1676490) function by inhibiting thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. researchgate.netnih.gov This inhibitory action helps in controlling the overproduction of thyroxine (T4) and triiodothyronine (T3). nih.gov

Beyond their antithyroid effects, the versatility of the 2-thiouracil core has been exploited to develop agents with a range of pharmacological properties. Researchers have successfully synthesized derivatives exhibiting anticancer, antiviral, antibacterial, and antifungal activities. pharmacophorejournal.comresearchgate.net The structural resemblance of these compounds to natural pyrimidines allows them to interfere with various cellular processes, including nucleic acid synthesis and enzyme function, making them valuable candidates in drug discovery. nih.gov For instance, 5-fluorouracil (B62378) (5-FU), a related pyrimidine (B1678525) analog, is a widely used chemotherapeutic agent that inhibits thymidylate synthase, a critical enzyme in DNA synthesis. pharmacophorejournal.comnih.gov This has inspired the development of novel 2-thiouracil derivatives with potential as anticancer agents. pharmacophorejournal.comnih.gov

Overview of 5-(2-Thienylmethyl)-2-thiouracil within the Landscape of Substituted Thiouracil Analogs

This compound belongs to the class of 5-substituted 2-thiouracil analogs. In this specific molecule, a 2-thienylmethyl group is attached to the 5th position of the 2-thiouracil ring. The introduction of various substituents at the C5 and C6 positions of the thiouracil ring is a common strategy to modulate the biological activity of the parent compound.

The rationale for such substitutions often lies in the desire to enhance potency, selectivity, or pharmacokinetic properties. The thienyl group, a sulfur-containing aromatic heterocycle, is a common feature in many biologically active compounds and can influence the molecule's interaction with biological targets. Research into 5-substituted 2'-deoxyuridines, which share a similar pyrimidine core, has shown that the introduction of a thienyl group can lead to significant antiviral activity. nih.gov Specifically, analogs with a thienyl group have demonstrated activity against Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov

While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the broader context of substituted thiouracils suggests its potential for various therapeutic applications. For example, studies on other 5-substituted-2-thiouracil derivatives have explored their potential as anticancer agents by targeting DNA synthesis or cell cycle regulation. researchgate.net

Historical Development and Evolution of Thiouracil-Based Research

The journey of thiouracil-based research began in the early 1940s with the discovery of the antithyroid properties of thiourea (B124793) and subsequently thiouracil. nih.govresearchgate.net In 1943, Edwin B. Astwood published a landmark paper on the use of these compounds for treating hyperthyroidism, marking a significant breakthrough in thyroid therapeutics. nih.govkarger.com This discovery was a result of serendipitous observations by researchers who noted that certain sulfur-containing compounds were goitrogenic in animals. researchgate.net

Following this initial discovery, research efforts focused on developing more potent and less toxic derivatives. This led to the introduction of propylthiouracil (PTU) in 1945 and its approval by the FDA in 1947. karger.com Methimazole and carbimazole (B1668351) were later introduced as even more potent alternatives. karger.com

The initial focus on antithyroid activity gradually expanded as the broader therapeutic potential of the thiouracil scaffold became apparent. The structural similarity to uracil prompted investigations into their roles as antimetabolites, particularly in cancer research. pharmacophorejournal.com This led to the development of a vast number of derivatives with substitutions at various positions of the pyrimidine ring, aiming to enhance specific biological activities. The exploration of 2-thiouracil derivatives as anticancer and antiviral agents continues to be an active area of research, with studies focusing on their mechanisms of action and structure-activity relationships. nih.govresearchgate.netekb.eg

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS2 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

2-sulfanylidene-5-(thiophen-2-ylmethyl)-1H-pyrimidin-4-one |

InChI |

InChI=1S/C9H8N2OS2/c12-8-6(5-10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13) |

InChI Key |

JKLLJHVEAMNKJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC2=CNC(=S)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Strategies for the Construction of the 2-Thiouracil (B1096) Ring System

The 2-thiouracil scaffold is a key heterocyclic motif in medicinal chemistry. chemicalbook.com Its synthesis is typically achieved through the cyclocondensation of a β-ketoester or a related three-carbon precursor with thiourea (B124793). This classical approach, known as the Biginelli reaction or a variation thereof, remains a cornerstone for preparing a wide array of substituted 2-thiouracils.

One common method involves the reaction of ethyl acetoacetate (B1235776) with thiourea in the presence of a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the 2-thiouracil ring. Variations of this method can accommodate a wide range of substituents on the starting materials, allowing for the synthesis of diverse derivatives.

Another synthetic route involves the use of solid-phase synthesis. For instance, a resin can be refluxed with triethyl orthoformate, followed by the addition of urea (B33335) or thiourea. chemicalbook.com The mixture is then refluxed and subsequently cyclized under thermal conditions to yield the desired uracil (B121893) or thiouracil, which is then cleaved from the resin. chemicalbook.com

These general strategies provide access to the foundational 2-thiouracil ring system, which can then be further functionalized to introduce specific moieties like the 2-thienylmethyl group.

Regioselective Introduction of the 2-Thienylmethyl Moiety at the C5 Position

The introduction of a substituent at the C5 position of the 2-thiouracil ring is a critical step in the synthesis of the target compound. This can be achieved through several regioselective methods.

Direct C-H functionalization at the C5 position of the 2-thiouracil ring is a modern and efficient approach. Palladium-catalyzed C-H activation has been successfully employed for the C5-alkenylation of related heterocyclic systems like 2-acylpyrroles, suggesting its potential applicability for the introduction of a thienylmethyl group. rsc.org

A more traditional and widely used method is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton at the C5 position of the 2-thiouracil ring using formaldehyde (B43269) and a suitable amine. For example, 5-(4-methylpiperidino)methyl-2-thiouracil has been synthesized via the Mannich reaction of 2-thiouracil, paraformaldehyde, and 4-methylpiperidine. A similar strategy could potentially be employed using a thiophene-containing amine or by subsequent displacement of the aminomethyl group.

Another pathway involves the halogenation of the C5 position, followed by a cross-coupling reaction. For instance, 5-halo-2-thiouracils can be prepared and then reacted with a suitable organometallic reagent, such as a thienylmethyl Grignard or organozinc reagent, in the presence of a palladium or nickel catalyst to form the C-C bond. nih.gov

Finally, the reaction of 2-chloro-3-(2-thienyl)propanal with thiourea can be used to construct the 5-(2-thienylmethyl)-substituted thiazole (B1198619) ring, and similar strategies involving β-dicarbonyl compounds or their equivalents derived from 2-thienylacetic acid could lead to the formation of the desired 5-substituted 2-thiouracil ring directly. researchgate.net

Derivatization at Other Positions of the 2-Thiouracil Scaffold

Once 5-(2-Thienylmethyl)-2-thiouracil is synthesized, its chemical properties can be further tuned by modifications at other positions of the pyrimidine (B1678525) ring.

The nitrogen atoms of the 2-thiouracil ring, N1 and N3, are nucleophilic and can be readily alkylated or acylated. The regioselectivity of these reactions can often be controlled by the reaction conditions. Alkylation of 5-substituted uracils, such as 5-iodouracil, with alkyl halides in the presence of a base like potassium carbonate has been shown to yield predominantly N1-substituted products. nih.govsemanticscholar.org However, N1,N3-disubstituted analogs can also be obtained. nih.govsemanticscholar.org

In the case of 5-substituted 2-thiouracils, reaction with electrophiles like benzyl (B1604629) bromides in dimethylformamide (DMF) with potassium carbonate as a base can lead to regioselective S,N(1)-disubstitution. The specific conditions, including the nature of the electrophile and the base, play a crucial role in determining the outcome of the reaction.

| Reaction | Reagents and Conditions | Major Product | Reference |

| N-Alkylation | R-Br, K2CO3, DMF | N1-Alkyl-5-substituted-uracil | nih.govsemanticscholar.org |

| S,N-Dibenzylation | Benzyl bromide, K2CO3, DMF | 2-S-Benzylthio-1-N-benzyl-5-substituted-uracil | |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-fluorouracil | nih.gov |

The C4 position of the 2-thiouracil ring bears a carbonyl group, which can be chemically modified. For instance, the oxygen can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl3) in the presence of phosphorus pentachloride (PCl5). researchgate.net This resulting 4-chloro derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups by reaction with amines, hydrazines, or other nucleophiles. researchgate.net

The C6 position is part of an enamine-like system and can be susceptible to attack by electrophiles. However, nucleophilic substitution at C6 is less common unless the ring is appropriately activated. The functionalization of the C4 and C6 positions can also be achieved by converting them into better leaving groups, such as a 1,2,4-triazol-1-yl group, which can then be displaced by carbon nucleophiles. sigmaaldrich.com

| Position | Reaction Type | Reagents/Conditions | Intermediate/Product | Reference |

| C4 | Chlorination | POCl3 / PCl5 | 4-Chloro-2-thiouracil derivative | researchgate.net |

| C4 | Nucleophilic Substitution | Nucleophile (e.g., hydrazine) on 4-chloro derivative | 4-Substituted-2-thiouracil derivative | researchgate.net |

| C4/C6 | C-Nucleophilic Substitution | Activation with 1,2,4-triazole, then C-nucleophile | C4/C6-Substituted derivative | sigmaaldrich.com |

The C2 thioxo (C=S) group is a key site for derivatization in the 2-thiouracil scaffold. It readily undergoes S-alkylation with alkyl halides in the presence of a base to form 2-(alkylthio)uracil derivatives. pharmacophorejournal.com This reaction is generally highly regioselective for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogens under appropriate conditions. researchgate.net

The resulting 2-(alkylthio) group can serve as a good leaving group, allowing for subsequent nucleophilic substitution at the C2 position. This two-step process enables the introduction of a wide variety of substituents at C2, including amino and alkoxy groups. This strategy significantly enhances the structural diversity that can be achieved from a common this compound precursor.

| Reaction | Reagents/Conditions | Product | Reference |

| S-Methylation | Methyl iodide, NaOH | S-Methyl-2-thiouracil | pharmacophorejournal.com |

| S-Alkylation | Alkyl halide, Base | 2-(Alkylthio)uracil derivative | researchgate.net |

| S-Benzylation | Benzyl bromide, K2CO3, DMF | 2-(Benzylthio)uracil derivative |

Synthesis of Fused Heterocyclic Systems Incorporating the Thiouracil Core

The 2-thiouracil scaffold, with its reactive sites, is a versatile starting material for the synthesis of various fused heterocyclic systems. The presence of the 5-(2-thienylmethyl) substituent is expected to influence the reactivity and properties of the resulting fused systems. Two common and important classes of fused heterocycles that can be synthesized from 2-thiouracil derivatives are thiazolo[3,2-a]pyrimidines and pyrimido[4,5-d]pyrimidines.

Thiazolo[3,2-a]pyrimidines are typically synthesized through the reaction of 2-thiouracil derivatives with α-halocarbonyl compounds. For instance, the reaction of a 5-substituted-2-thiouracil with ethyl bromoacetate (B1195939) would lead to the formation of a 2-(S-ethoxycarbonylmethyl)thiouracil intermediate, which upon intramolecular cyclization, would yield the corresponding thiazolo[3,2-a]pyrimidin-3(5H)-one derivative. clockss.org A one-pot reaction of a 6-substituted-thiouracil with bromoacetic acid and an aldehyde in a mixture of acetic acid/acetic anhydride (B1165640) can also lead to the formation of 2-arylidene thiazolo[3,2-a]pyrimidines. nih.gov

Another approach involves the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate under catalyst-free conditions in acetone (B3395972) to afford 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. clockss.org Similarly, intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid is a known method for synthesizing thiazolo[3,2-a]pyrimidines. rsc.org

Pyrimido[4,5-d]pyrimidines represent another class of fused heterocycles accessible from 2-thiouracil precursors. These are often synthesized from 6-amino-2-thiouracil (B86922) derivatives. A general route involves the reaction of 1,3-disubstituted 6-aminouracils with various reagents to build the second pyrimidine ring. A key step can be a hydrazine-induced cyclization. nih.gov Another method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with carbon disulphide to yield pyrimido[4',5':4,5]thiazolo[3',2'-a]pyrimidines. nih.gov

Furthermore, thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized from thiourea in a multi-step process, indicating the versatility of the pyrimidine core in forming such fused systems. organic-chemistry.org The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can also be achieved via the reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents. atmiyauni.ac.in

A summary of potential reactants and resulting fused systems is presented in the table below.

| Starting Thiouracil Derivative | Reagent(s) | Fused Heterocyclic System |

| 5-Substituted-2-thiouracil | Ethyl bromoacetate | Thiazolo[3,2-a]pyrimidin-3(5H)-one |

| 6-Ethylthiouracil | Bromoacetic acid, Aldehyde | 2-Arylidene thiazolo[3,2-a]pyrimidine |

| 6-Amino-2-thiouracil derivatives | Hydrazine, Acylation/Alkylation reagents | Pyrimido[4,5-d]pyrimidine-2,4-dione |

| 6-Amino-4-aryl-2-thioxo-pyrimidine-5-carbonitrile | Carbon disulphide | Pyrimido[4',5':4,5]thiazolo[3',2'-a]pyrimidine |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Thiouracil Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For thiouracil derivatives and their fused systems, several green methodologies have been explored, primarily focusing on the use of alternative energy sources and solvent-free conditions.

Microwave-Assisted Synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of thiazolopyrimidine derivatives has been successfully achieved using microwave irradiation. For example, a one-pot, three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation without a catalyst provides a rapid and green route to 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org The synthesis of various other thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives has also been shown to be more efficient under microwave-assisted conditions compared to conventional methods. nih.gov

A comparison between conventional and microwave-assisted synthesis for some thiazolopyrimidine derivatives is highlighted in the table below.

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of Thiazolo[3,2-a]pyrimidines | 48 h, 30% | 10-15 min, 85-93% | clockss.org |

| Synthesis of Thiazolopyrimidines and Fused Derivatives | 6-10 h, 65-78% | 5-10 min, 85-92% | nih.gov |

Solvent-Free Synthesis is another key green chemistry approach that eliminates the use of often hazardous and volatile organic solvents. The synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines has been achieved via a multicomponent reaction under solvent-free conditions using a ball-mill (mechanochemical synthesis). This method is not only environmentally friendly but also offers mild reaction conditions and high efficiency.

The use of water as a solvent is also a cornerstone of green chemistry. An environmentally benign, one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been developed using water as the solvent, leading to high yields and purity.

These green protocols, while not explicitly reported for this compound, represent the current state-of-the-art in sustainable synthesis and could likely be adapted for the efficient and environmentally friendly production of its fused heterocyclic derivatives.

Exploration of Tautomeric Forms and Isomerism

Thio-Thiol Tautomerism in the 2-Thiouracil (B1096) System

The 2-thiouracil core of 5-(2-Thienylmethyl)-2-thiouracil is characterized by the potential for thio-thiol tautomerism, an equilibrium between a thione (C=S) and a thiol (C-S-H) form. This involves the migration of a proton between the sulfur atom at the 2-position and one of the adjacent nitrogen atoms (N1 or N3).

In the thione form, the compound exists as 5-(2-Thienylmethyl)pyrimidine-2-thione-4-one. This tautomer is generally the most stable and predominant form in both the solid state and in solutions of varying polarity. The stability of the thione form is attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C-O/C-S single bonds in the thiol tautomers.

The thiol tautomers, on the other hand, can exist as either 2-mercapto-5-(2-thienylmethyl)pyrimidin-4(1H)-one or 2-mercapto-5-(2-thienylmethyl)pyrimidin-4(3H)-one. These forms are typically less stable and exist in lower concentrations at equilibrium. The interconversion between the thione and thiol forms is a dynamic process, the position of which can be influenced by factors such as solvent polarity and pH.

| Tautomeric Form | General Structure | Relative Stability |

| Thione | C=S | High |

| Thiol (N1-H) | N1-C-SH | Low |

| Thiol (N3-H) | N3-C-SH | Low |

Keto-Enol Tautomerism and Aromaticity Considerations in the Pyrimidine (B1678525) Ring

Complementing the thio-thiol equilibrium, the 2-thiouracil system also exhibits keto-enol tautomerism involving the carbonyl group at the 4-position and the adjacent nitrogen atom (N3) and carbon atom (C5). This results in an equilibrium between the keto form (pyrimidin-4-one) and the enol form (4-hydroxypyrimidine).

The keto form, 5-(2-Thienylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is overwhelmingly favored under most conditions. The stability of the keto form is a common feature in pyrimidine bases and their derivatives.

The enol tautomer, 4-hydroxy-5-(2-thienylmethyl)-2-thioxo-2,3-dihydropyrimidine, while less stable, can play a role in certain chemical reactions and biological interactions. The formation of the enol tautomer leads to a fully aromatic pyrimidine ring, which might be expected to be a stabilizing factor. However, the energetic cost of disrupting the stable amide and thioamide functionalities in the keto-thione form outweighs the gain in aromaticity.

Computational studies on the parent 2-thiouracil molecule have consistently shown the diketo-thione tautomer to be the most stable.

| Tautomeric Form | General Structure | Key Feature |

| Keto | C=O | Predominant form |

| Enol | C-OH | Aromatic pyrimidine ring |

Spectroscopic Characterization of Tautomeric Equilibria

The different tautomeric forms of 2-thiouracil derivatives can be identified and quantified using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR are powerful tools for distinguishing between tautomers. In the predominant keto-thione form of this compound, the protons on the nitrogen atoms (N1-H and N3-H) would give rise to distinct signals. The chemical shifts of the carbon atoms in the pyrimidine ring, particularly the C2 (thione) and C4 (keto) carbons, are also characteristic. In the less populated thiol or enol forms, the appearance of signals for S-H or O-H protons and shifts in the carbon signals would be indicative of their presence.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The keto-thione form will exhibit strong absorption bands corresponding to the C=O and C=S stretching vibrations. The N-H stretching vibrations will also be prominent. In the thiol or enol tautomers, the appearance of S-H or O-H stretching bands and changes in the C=C and C=N stretching region would be expected.

UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are distinct. The keto-thione form typically has a characteristic absorption maximum. A shift in this maximum or the appearance of new bands can indicate a change in the tautomeric equilibrium, for instance, upon changing the solvent polarity.

Influence of Substituents, Including the 2-Thienylmethyl Group, on Tautomeric Preference

Substituents on the pyrimidine ring can influence the position of the tautomeric equilibria through both electronic and steric effects. The 5-(2-thienylmethyl) group in the target compound is an important modulator of these equilibria.

Electronic Effects: The thiophene (B33073) ring is an electron-rich aromatic system. The 2-thienylmethyl group, being attached at the 5-position of the uracil (B121893) ring, can exert a mild electron-donating or electron-withdrawing effect depending on the nature of the interaction. This electronic influence can subtly alter the relative acidities of the N-H protons and the basicities of the sulfur and oxygen atoms, thereby shifting the tautomeric equilibria. However, given its attachment via a methylene (B1212753) bridge, the direct resonance effects on the pyrimidine ring are insulated.

Steric Effects: The 2-thienylmethyl group is a bulky substituent. Its presence at the 5-position can create steric hindrance that may disfavor certain tautomeric forms. For instance, it could influence the solvation shell around the molecule, which in turn can affect the stability of the different tautomers in solution. While significant distortion of the pyrimidine ring is unlikely, the steric bulk could play a role in the kinetics of tautomerization.

In general, for 5-substituted uracils and thiouracils, the keto-thione form remains the most stable. The primary influence of the 5-substituent is often observed in the kinetics of tautomerization and in the subtle shifts of the equilibrium constants rather than a complete reversal of tautomeric preference.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

The antimicrobial potential of compounds bearing the 2-thiouracil (B1096) and thienyl scaffolds has been a subject of scientific inquiry, with various derivatives exhibiting notable efficacy against a range of microbial pathogens.

Antibacterial Efficacy

Although specific data on the antibacterial activity of 5-(2-Thienylmethyl)-2-thiouracil is not detailed in the reviewed literature, studies on analogous compounds highlight the contribution of the thienyl and thiouracil components to antibacterial effects. For instance, a series of novel 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including those with a nitrothiophene moiety, have demonstrated activity primarily against Gram-positive bacteria. nih.gov Similarly, certain N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones have shown potent activity against Gram-positive organisms, in some cases exceeding that of reference drugs like ciprofloxacin. wikipedia.org

Furthermore, research on 2-thiouracil-5-sulfonamide derivatives has revealed that these compounds can serve as a basis for developing new antibacterial agents. nih.govcore.ac.uk The synthesis of various heterocyclic systems from these starting materials has yielded compounds with demonstrable biological effects against bacteria. nih.govcore.ac.uk

A study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, which share the 5-(2-thienyl) substituent, reported that some of these derivatives displayed marked broad-spectrum antibacterial activity, while others were highly active against Gram-positive bacteria. nih.govnih.gov This suggests that the 5-(2-thienyl) group can be a key pharmacophore in the design of new antibacterial agents.

Below is a table summarizing the antibacterial activity of some 5-(2-thienyl) derivatives, which, while not being this compound, provide a valuable reference for its potential antibacterial profile.

| Compound Type | Activity Spectrum | Reference |

| 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles | Broad-spectrum and selective activity against Gram-positive bacteria | nih.govnih.gov |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Strong activity against Gram-positive bacteria | wikipedia.org |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (with nitrothiophene) | Primarily active against Gram-positive bacteria | nih.gov |

| 2-Thiouracil-5-sulphonamide derivatives | Foundation for synthesizing compounds with antibacterial effects | nih.govcore.ac.uk |

Antifungal Efficacy

The antifungal properties of thiouracil and thienyl-containing compounds have also been investigated. While specific data for this compound is lacking, studies on related structures provide valuable insights. For example, newly synthesized 2-thiouracil-5-sulphonamide derivatives have been explored for their antifungal activity. nih.govcore.ac.uk

Research on 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives revealed that while they possessed antibacterial properties, none were found to be significantly active against the yeast-like pathogenic fungus Candida albicans. nih.govnih.gov However, other studies on different heterocyclic systems containing the thienyl group have shown more promising results. For instance, a series of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles, including a nitroimidazole derivative, exhibited good activity against various fungal strains. scilit.com

The following table summarizes the antifungal activity of some related compound classes.

| Compound Type | Antifungal Activity | Reference |

| 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles | Not significantly active against Candida albicans | nih.govnih.gov |

| 2-Thiouracil-5-sulphonamide derivatives | Investigated for antifungal potential | nih.govcore.ac.uk |

| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Some derivatives showed high activity against Candida albicans and other fungi | scilit.com |

Antiviral Activity Assessments

The structural similarities of 2-thiouracil to the natural pyrimidine (B1678525) bases make it an attractive scaffold for the development of antiviral agents.

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1. wikipedia.orgnih.govwikipedia.org They act by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function. nih.govscilit.comwikipedia.org While there is no direct evidence of this compound acting as an NNRTI, the broader class of thiouracil derivatives has been explored for this purpose. The core structure of thiouracil presents a platform for the synthesis of novel NNRTIs.

Activity Against Specific Viral Pathogens (e.g., Bovine Viral Diarrhea Virus)

Bovine Viral Diarrhea Virus (BVDV) is a pestivirus that causes significant economic losses in the cattle industry. nih.gov Due to its structural and functional similarities to the hepatitis C virus (HCV), BVDV is often used as a surrogate model in the development of antiviral drugs. Research into compounds with activity against BVDV is therefore of high interest.

While no studies have specifically reported the activity of this compound against BVDV, research on other heterocyclic compounds has shown promise. For example, a synthetic compound, DB772, demonstrated high levels of antiviral activity against BVDV, although resistance developed rapidly. usda.gov This highlights the potential for small molecules to inhibit pestivirus replication.

Anticancer Activity Research

The quest for novel anticancer agents has led to the exploration of a wide variety of chemical scaffolds, including those containing 2-thiouracil and thienyl moieties.

Thiouracil derivatives have been a subject of interest in anticancer research due to their structural analogy to pyrimidines, which are essential components of nucleic acids. This similarity can lead to the interference with DNA and RNA synthesis in rapidly proliferating cancer cells. pharmacophorejournal.comresearchgate.net For instance, 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives have been synthesized and investigated for their anticancer activity. researchgate.net

Furthermore, studies on 2-thiouracil-5-sulfonamide derivatives have shown that some of these compounds exhibit promising anticancer activity against various human cancer cell lines, including ovarian, colon, breast, and liver cancer cells. nih.gov One study reported that a particular 2-thiouracil-5-sulfonamide derivative displayed potent growth inhibitory activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. nih.gov

The cytotoxicity of a quinazoline (B50416) derivative bearing a 3-(5-nitro-2-thienyl) substituent was evaluated against the HeLa human cancer cell line, demonstrating that the thienyl group can be part of a molecule with cytotoxic effects. upol.cz Another study on 4-thio-5-(2''-thienyl)uridine investigated its cytotoxicity against colon cancer cells in vitro. core.ac.uk

The table below presents findings on the anticancer activity of related compound classes.

| Compound Class | Cancer Cell Lines Investigated | Findings | Reference |

| 2-Thiouracil-5-sulfonamide derivatives | Ovarian (A-2780), Colon (HT-29), Breast (MCF-7), Liver (HepG2) | Promising anticancer activity and inhibition of CDK2A. | nih.gov |

| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | Not specified | Synthesized and evaluated for anticancer potential. | researchgate.net |

| 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govusda.govtriazolo[4,3-c]quinazoline | HeLa (cervical cancer) | Acted cytotoxically on the tumor cell line. | upol.cz |

| 4-thio-5-(2''-thienyl)uridine | Colon cancer cells | Investigated for in vitro cytotoxicity. | core.ac.uk |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. nih.govtargetmol.comnih.gov The aberrant expression or activity of HDACs is a common feature in cancer cells, making them a key target for anticancer drug development. nih.govnih.gov HDAC inhibitors can induce hyperacetylation of histones, which alters chromatin structure and leads to the expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis. nih.govselleckchem.com

While direct studies on the HDAC inhibitory activity of this compound are not extensively documented in the provided research, the broader class of 2-thiouracil derivatives has been investigated for various anticancer properties. The development of selective HDAC inhibitors is a continuing area of focus in cancer therapy. nih.govtargetmol.com For instance, Psammaplin A (PsA), a natural product, demonstrates HDAC inhibition through its reduced monomer form, PsA-SH, which inhibits HDAC1, 2, and 3. nih.gov Various synthetic compounds, such as the benzamide (B126) derivative MS-275, show selectivity for specific HDAC isoforms. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2A)

Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. nih.govwisc.edumssm.edu Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. mssm.edu Research into novel 2-thiouracil-5-sulfonamide derivatives has identified several compounds with significant inhibitory activity against CDK2A. nih.govnih.gov

In a study investigating a series of these derivatives, several compounds exhibited promising anticancer activity linked to CDK2A inhibition. nih.govresearchgate.net Molecular docking studies have supported these findings, showing that active compounds can bind effectively to the CDK2A active site, which clarifies their potent anticancer activity. nih.govnih.gov The inhibition of CDK2A is a key mechanism through which these compounds exert their cytotoxic effects on cancer cells. nih.gov

Table 1: CDK2A Inhibition by Selected 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Derivative 6e | CDK2A | Significant Inhibition | nih.gov, nih.gov, researchgate.net |

| Derivative 6b | CDK2A | Significant Inhibition | nih.gov, nih.gov, researchgate.net |

| Derivative 6d | CDK2A | Significant Inhibition | nih.gov, nih.gov, researchgate.net |

| Derivative 6f | CDK2A | Significant Inhibition | nih.gov, nih.gov, researchgate.net |

| Derivative 6g | CDK2A | Significant Inhibition | nih.gov, nih.gov, researchgate.net |

| Derivative 7b | CDK2A | Significant Inhibition | nih.gov, nih.gov, researchgate.net |

Note: The specific structures of these derivatives are detailed in the source publication. Compound 6e was identified as the most active.

Modulation of Cell Cycle Progression

The inhibition of CDKs by 2-thiouracil derivatives directly impacts cell cycle progression. nih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. wisc.edu Disruption of this cycle can lead to growth arrest and cell death. nih.govnih.gov

Flow cytometric analysis of the most potent 2-thiouracil-5-sulfonamide derivative, compound 6e , revealed its ability to induce cell growth arrest in a cell-line-dependent manner. nih.govresearchgate.net Specifically, it caused arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 colon and MCF-7 breast cancer cells, and the G2/M phase in HepG2 liver cancer cells. nih.govnih.gov This modulation of the cell cycle is also achieved indirectly by enhancing the expression of cyclin-dependent kinase inhibitors p21 and p27, which bind to and inhibit the activity of the CDK2/cyclin E complex. nih.govresearchgate.net

Table 2: Effect of Compound 6e on Cell Cycle Progression in Different Cancer Cell Lines

| Cell Line | Cancer Type | Cell Cycle Arrest Phase | Reference |

|---|---|---|---|

| A-2780 | Ovarian | G1/S Phase | nih.gov, nih.gov, researchgate.net |

| HT-29 | Colon | S Phase | nih.gov, nih.gov, researchgate.net |

| MCF-7 | Breast | S Phase | nih.gov, nih.gov, researchgate.net |

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. nih.gov Many anticancer therapies aim to trigger this process in tumor cells. The intrinsic pathway of apoptosis involves mitochondria and the activation of Caspase-9, while the extrinsic pathway is mediated by death receptors and activates Caspase-8. nih.gov Both pathways converge on the activation of executioner caspases like Caspase-3. nih.gov

Studies have shown that active 2-thiouracil-5-sulfonamide derivatives are potent inducers of apoptosis. nih.govnih.govresearchgate.net The most active compound, 6e , was found to stimulate the apoptotic death of all tested cancer cells. nih.gov This apoptotic induction is linked to the compound's ability to arrest the cell cycle and is associated with the upregulation of key apoptosis-related genes. nih.gov For example, some thiazole (B1198619) derivatives induce apoptosis by increasing the expression of the P53 gene and downregulating the anti-apoptotic Bcl-2 gene. nih.gov

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of numerous diseases. research-nexus.net Consequently, compounds with antioxidant properties are of significant therapeutic interest.

Free Radical Scavenging Assays (e.g., DPPH, H2O2)

The antioxidant potential of compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive species such as hydrogen peroxide (H₂O₂). researchgate.netayurvedjournal.comresearchgate.net The DPPH assay is a widely used method where antioxidants decolorize a purple DPPH solution, with the degree of color change indicating scavenging potency. ayurvedjournal.commyfoodresearch.com

Hydrogen peroxide itself is not highly reactive but can be converted into the highly damaging hydroxyl radical. researchgate.net The ability of a compound to scavenge H₂O₂ is therefore a key indicator of its antioxidant potential. ayurvedjournal.comresearchgate.net This is often attributed to the presence of phenolic groups that can donate electrons to H₂O₂, neutralizing it to water. ayurvedjournal.com

A study on novel 2-thiouracil-5-sulfonamide derivatives demonstrated that several of these compounds possess remarkable radical scavenging activity, in some cases outperforming the standard antioxidant ascorbic acid. research-nexus.net This highlights the potential of the 2-thiouracil scaffold in designing effective antioxidants. research-nexus.netresearchgate.netnih.gov

Table 3: Radical Scavenging Activity of Selected 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Derivative 5c | DPPH, H₂O₂ | Remarkable Scavenging | research-nexus.net |

| Derivative 6d | DPPH, H₂O₂ | Remarkable Scavenging | research-nexus.net |

| Derivative 7d | DPPH, H₂O₂ | Remarkable Scavenging | research-nexus.net |

| Derivative 9b | DPPH, H₂O₂ | Remarkable Scavenging | research-nexus.net |

| Derivative 9c | DPPH, H₂O₂ | Remarkable Scavenging | research-nexus.net |

| Derivative 9d | DPPH, H₂O₂ | Remarkable Scavenging | research-nexus.net |

Note: The specific structures of these derivatives are detailed in the source publication.

Lipid Peroxidation Inhibition

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. nih.gov The inhibition of lipid peroxidation is a crucial antioxidant defense mechanism. nih.govnih.gov This activity is often evaluated by measuring the formation of thiobarbituric acid reactive substances (TBARS) and conjugated dienes. nih.gov

Research on 2-thiouracil-5-sulfonamide derivatives has included their evaluation for the ability to inhibit lipid peroxidation. research-nexus.net Several synthesized compounds were found to be effective in this regard, further underscoring their potential as multifaceted antioxidant agents. research-nexus.net This activity, combined with their free-radical scavenging properties, suggests that these compounds could be valuable in combating diseases associated with oxidative stress. research-nexus.net

Enzyme Inhibition Studies (e.g., 15-Lipoxygenase, Nitric Oxide Synthase, Lactoperoxidase)

The therapeutic potential of a chemical entity is often closely linked to its ability to modulate the activity of specific enzymes. In the case of this compound, its structural features, particularly the thiouracil core and the thienylmethyl substituent, suggest potential interactions with various enzymes implicated in inflammatory and oxidative processes. This section explores the documented and inferred inhibitory activities of this compound and its structural relatives against 15-lipoxygenase, nitric oxide synthase, and lactoperoxidase.

Inhibition of 15-Lipoxygenase (15-LOX)

While direct inhibitory data for this compound against 15-lipoxygenase (15-LOX) is not extensively detailed in the available literature, studies on related 2-thiouracil derivatives have demonstrated notable activity. For instance, a novel series of 2-thiouracil-5-sulfonamides were synthesized and evaluated for their antioxidant and 15-LOX inhibitory potential. nih.gov Several compounds within this series, such as those incorporating thiosemicarbazone, pyridine, and thiazole moieties, exhibited significant radical scavenging activity and potent inhibition of 15-LOX when compared to the standard, quercetin. nih.gov Molecular docking studies of the most active compounds, like compound 9b from the study, revealed favorable binding within the active site of human 15-LOX, underscoring the potential of the 2-thiouracil scaffold as a platform for developing 15-LOX inhibitors. nih.gov

Furthermore, research into other thiophene-containing compounds has highlighted their promise as lipoxygenase inhibitors. For example, N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as a class of potent 5-lipoxygenase (5-LO) inhibitors, with some compounds exhibiting IC50 values in the nanomolar range in both cell-free and whole-cell assays. nih.gov Although this pertains to 5-LOX, the structural similarity and the established link between 5-LOX and 15-LOX in the arachidonic acid cascade suggest that thiophene-based structures could be explored for 15-LOX inhibition as well.

The following table summarizes the 15-LOX inhibitory activity of some 2-thiouracil-5-sulfonamide derivatives, providing a reference for the potential activity of related compounds.

| Compound | % Inhibition at 100 µg/mL | IC50 (µM) |

| Quercetin (Standard) | - | 12.5 |

| Compound 5c | 78.2 ± 1.5 | 22.8 ± 1.1 |

| Compound 6d | 75.4 ± 1.3 | 25.6 ± 1.2 |

| Compound 7d | 72.1 ± 1.2 | 28.9 ± 1.4 |

| Compound 9b | 82.5 ± 1.8 | 18.5 ± 0.9 |

| Compound 9c | 80.3 ± 1.6 | 20.7 ± 1.0 |

| Compound 9d | 79.1 ± 1.5 | 21.4 ± 1.1 |

| Data derived from a study on 2-thiouracil-5-sulfonamide derivatives. nih.gov |

Inhibition of Nitric Oxide Synthase (NOS)

The 2-thiouracil core structure has been identified as a key pharmacophore for the inhibition of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). Research has shown that 2-thiouracil itself can act as a selective and competitive inhibitor of nNOS, with a reported Ki value of 20 µM. nih.gov The inhibitory mechanism appears to involve interference with the binding of both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (B1682763) (BH4). nih.gov Further studies on other thiouracil derivatives, such as 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, have confirmed their roles as competitive inhibitors of NOS, exhibiting moderate selectivity for nNOS with Ki values ranging from 14 to 60 µM. nih.gov

These findings strongly suggest that this compound is a promising candidate for NOS inhibition. The presence of the thiouracil nucleus is the primary determinant of this activity, while the 5-position substituent, in this case, the thienylmethyl group, may influence the potency and isoform selectivity. The lipophilic nature of the thienyl group could potentially enhance binding affinity within the active site of the enzyme.

The table below presents the inhibitory constants (Ki) for several 2-thiouracil derivatives against neuronal nitric oxide synthase.

| Compound | Ki (µM) for nNOS Inhibition |

| 2-Thiouracil | 20 |

| 6-Propyl-2-thiouracil | 14 |

| 6-Methyl-2-thiouracil | 60 |

| Data sourced from studies on the inhibition of neuronal nitric oxide synthase by thiouracil derivatives. nih.govnih.gov |

Inhibition of Lactoperoxidase (LPO)

Currently, there is a notable absence of specific research data on the inhibitory effects of this compound or its close structural analogs on lactoperoxidase (LPO). Lactoperoxidase is a key enzyme in the innate immune system, catalyzing the oxidation of thiocyanate (B1210189) and iodide ions in the presence of hydrogen peroxide to produce antimicrobial compounds. mdpi.com While some sulfur-containing compounds are known to interact with heme peroxidases, dedicated studies to evaluate the inhibitory potential of 5-substituted-2-thiouracils against LPO have not been reported in the accessible scientific literature. Future research is warranted to explore this potential interaction and to determine if the thiouracil scaffold can be tailored to modulate the activity of this important enzyme.

Structure Activity Relationship Sar Analysis

Correlation of the 2-Thienylmethyl Moiety at C5 with Specific Biological Activities

The introduction of a 2-thienylmethyl group at the C5 position of the 2-thiouracil (B1096) core is a critical determinant of its biological activity. This lipophilic moiety significantly influences the compound's interaction with biological targets. Research on related 5-substituted pyrimidine (B1678525) and thiouracil derivatives has demonstrated that the nature of the substituent at the C5 position is pivotal for various pharmacological effects, including antiviral and anticancer activities.

For instance, studies on 5-substituted-2-thiouracil derivatives have shown that they can inhibit DNA synthesis, a key process in both viral replication and cancer cell proliferation. researchgate.net The thienyl group, a bioisostere of a phenyl ring, can engage in hydrophobic and π-stacking interactions within the active sites of enzymes and receptors. The sulfur atom in the thiophene (B33073) ring can also participate in hydrogen bonding or other specific interactions, further enhancing binding affinity.

While direct studies on 5-(2-thienylmethyl)-2-thiouracil are limited, research on analogous compounds, such as those with thienyl groups in different positions or similar heterocyclic rings, provides valuable insights. For example, the synthesis of 2-amino-5-(2-thienylmethyl)thiazole (B2956130) highlights the chemical accessibility of this particular substituent. researchgate.net In the broader context of thiouracil derivatives, substitutions at the C5 position have been shown to be crucial for antimicrobial, antiviral, and antineoplastic activities. researchgate.net

The antiviral activity of some thiouracil derivatives has been linked to their ability to act as non-nucleoside inhibitors of viral enzymes like reverse transcriptase. The bulky and aromatic nature of the 2-thienylmethyl group at C5 can contribute to potent inhibition by occupying a hydrophobic pocket in the enzyme's allosteric site.

Impact of the Thio Group at C2 on Molecular Recognition and Biological Efficacy

The sulfur atom is a better hydrogen bond acceptor than oxygen in some biological contexts, which can lead to altered or enhanced binding to target proteins. This modification has been exploited in the design of various therapeutic agents. For instance, 2-thiouracil itself and its derivatives are known to inhibit enzymes involved in pyrimidine nucleotide biosynthesis. nih.gov The presence of the sulfur atom is often essential for the observed biological activities.

In the context of antiviral and anticancer agents, the thio-group can influence the metabolic stability of the compound and its ability to be recognized by cellular enzymes. The unique structural and electronic features conferred by the thio-group are considered essential for the antimicrobial activity of many thiouracil derivatives. researchgate.net

Influence of Substituents at N1, N3, C4, and C6 on Pharmacological Profiles

While the primary focus is on this compound, understanding the influence of substituents at other positions of the thiouracil ring is crucial for a comprehensive SAR analysis.

N1 and N3 Positions: Alkylation or acylation at the N1 and N3 positions of the thiouracil ring can significantly modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. Modifications at these positions can also influence the molecule's ability to act as a hydrogen bond donor or acceptor, thereby altering its binding affinity to target macromolecules. For example, in a series of thiourea (B124793) derivatives, modifications that affected the hydrogen-bonding capacity were critical for their biological activity. nih.gov

C4 Position: The C4 position of the thiouracil ring is typically an oxo group. Modifications at this position are less common but can have a dramatic effect on activity. For instance, replacement of the C4-oxo group can alter the tautomeric equilibrium of the ring system and its recognition by biological targets.

C6 Position: Introduction of substituents at the C6 position can influence the steric and electronic properties of the molecule. For example, the presence of a methyl group at C6 in 6-methyl-2-thiouracil is a feature of a well-known thiouracil derivative. researchgate.net The size and nature of the substituent at C6 can impact the orientation of the C5-substituent and its interaction with the target.

Steric and Electronic Effects of Substituents on Receptor Binding

The steric and electronic properties of the substituents on the 2-thiouracil ring are paramount for effective receptor binding.

Steric Effects: The size and shape of the 2-thienylmethyl group at C5 are critical. A bulky substituent can provide a better fit into a large hydrophobic pocket of a receptor or enzyme, leading to enhanced activity. However, if the substituent is too large, it can cause steric hindrance, preventing optimal binding. The flexibility of the methylene (B1212753) linker between the thiophene and the thiouracil ring allows for some conformational adaptation to the binding site.

Identification of Key Pharmacophoric Elements for Desired Biological Outcomes

Based on the analysis of this compound and related compounds, several key pharmacophoric elements can be identified for achieving desired biological activities, such as antiviral or anticancer effects. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features for this class of compounds likely include:

A Hydrogen-Bonding Core: The thiouracil ring itself, with its N-H protons and the C4-oxo group, provides a scaffold for forming multiple hydrogen bonds with the target protein. researchgate.net

A Lipophilic/Aromatic Moiety at C5: The 2-thienylmethyl group serves as a crucial hydrophobic and aromatic element that can fit into a specific pocket of the target enzyme or receptor. The nature and size of this group are critical for potency and selectivity.

The C2-Thio Group: The sulfur atom at the C2 position is a key feature, influencing the electronic properties of the pyrimidine ring and potentially acting as a strong hydrogen bond acceptor. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of 5-(2-Thienylmethyl)-2-thiouracil. DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are used to optimize the molecular geometry to its lowest energy state. nih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing chemical stability and reactivity. Theoretical calculations on related 2-thiopyrimidines suggest that the lowest triplet states are of a ππ* nature, which is crucial for understanding their photophysical properties. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: These values are representative and based on DFT calculations of structurally similar compounds like 5-methyl-2-thiouracil (B189611) and 5-carboxy-2-thiouracil. nih.govresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C2=S | ~ 1.67 Å | |

| N1-C2 | ~ 1.38 Å | |

| C5-C6 | ~ 1.36 Å | |

| C5-C(methylene) | ~ 1.51 Å | |

| C(methylene)-C(thiophene) | ~ 1.52 Å | |

| Bond Angles | ||

| N1-C2-N3 | ~ 115° | |

| C4-C5-C6 | ~ 118° | |

| C5-C(methylene)-C(thiophene) | ~ 112° |

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Thiouracil derivatives are known to target various enzymes, including thymidylate synthase and reverse transcriptase, making them candidates for anticancer and antiviral applications. japsonline.comnih.gov

In a typical docking simulation, this compound would be placed into the active site of a target protein, such as thymidylate synthase (PDB ID: 1JU6). japsonline.com The simulation would then explore various binding poses, scoring them based on binding energy. The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The N-H groups and the carbonyl oxygen of the thiouracil ring can act as hydrogen bond donors and acceptors, respectively, forming bonds with amino acid residues like arginine, serine, or aspartate in the active site.

Hydrophobic Interactions: The thiophene (B33073) ring and the methylene (B1212753) group can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic thiophene ring can form pi-pi stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for the binding affinity and selectivity of the compound. Studies on similar thiouracil derivatives have shown favorable binding energies, suggesting they can act as effective inhibitors. jppres.com

Table 2: Potential Molecular Docking Interactions for this compound with Thymidylate Synthase Note: This table is hypothetical, based on docking studies of other thiouracil derivatives with thymidylate synthase. japsonline.comjppres.com

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Thiouracil N1-H | Aspartate (Asp) |

| Hydrogen Bond | Thiouracil C4=O | Serine (Ser) |

| Hydrogen Bond | Thiouracil N3-H | Arginine (Arg) |

| Hydrophobic | Thiophene Ring | Leucine (Leu), Valine (Val) |

| Pi-Pi Stacking | Thiophene Ring | Phenylalanine (Phe) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

For a series of thiouracil derivatives including this compound, a QSAR model could be built to predict a specific biological activity, such as cytotoxicity against a cancer cell line. researchgate.net The model would be based on a range of calculated molecular descriptors, which quantify various aspects of the molecule's structure. Important descriptors often include:

Topological descriptors: (e.g., Wiener index, Kier & Hall connectivity indices) which describe molecular size and branching.

Electronic descriptors: (e.g., partial charges, dipole moment) which relate to the molecule's electronic properties.

Hydrophobic descriptors: (e.g., LogP) which quantify lipophilicity.

A statistically validated QSAR model (evaluated by parameters like r² and q²) can reveal which structural features are most important for the desired activity. For instance, a model might show that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position enhance the biological effect. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mssm.edu For this compound, MD simulations are valuable for two primary purposes: analyzing its conformational flexibility in solution and studying the stability of its complex with a protein target.

When docked into a protein's active site, an MD simulation can assess the stability of the predicted binding pose. jppres.com By simulating the system for tens to hundreds of nanoseconds, researchers can monitor key metrics:

Root-Mean-Square Deviation (RMSD): A stable, low RMSD for the ligand and protein backbone atoms over the course of the simulation indicates a stable binding complex. jppres.com

Root-Mean-Square Fluctuation (RMSF): This metric highlights the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding. jppres.com

Interaction Stability: MD simulations can track the persistence of key hydrogen bonds and hydrophobic contacts identified in docking, confirming their importance for binding.

These simulations provide a more realistic picture of the binding event than static docking, accounting for the inherent flexibility of both the ligand and the protein. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode information about a molecule's structure and physicochemical properties. They are crucial for QSAR studies and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Many of these descriptors are related to established guidelines like Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound.

For this compound, key molecular descriptors can be calculated using various software packages. These descriptors provide a snapshot of the molecule's potential behavior in a biological system.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Definition | Predicted Value | Relevance |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 238.31 g/mol | Drug-likeness (Lipinski's rule: < 500) |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | ~ 2.1 | Membrane permeability, solubility |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | 2 | Binding interactions |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 3 | Binding interactions |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | 85.3 Ų | Drug transport and bioavailability |

Coordination Chemistry and Metal Complexation

Investigation of Metal Ion Complexation with 2-Thiouracil (B1096) Derivatives (e.g., Gallium(III))

The interaction of 2-thiouracil derivatives with various metal ions, including but not limited to Cu(II), Pd(II), Au(III), Zn(II), Co(II), and Ni(II), has been a subject of considerable research. encyclopedia.pubpreprints.org A notable area of investigation involves the complexation with Gallium(III). Studies on the complexation of Ga(III) with derivatives like 2-thiouracil (TU), 6-methyl-2-thiouracil (MTU), and 5-carboxy-2-thiouracil (CTU) in aqueous solutions have shown the formation of soluble complexes. nih.govsemanticscholar.org These investigations are particularly relevant due to the known biomedical applications of gallium compounds. nih.gov

Potentiometric titrations have been employed to identify the species formed in solution and to determine their stability constants. nih.govsemanticscholar.org For instance, in the Ga(III)/2-thiouracil system, the formation of various complex species is highly dependent on the metal-to-ligand ratio and the pH of the solution. semanticscholar.org Research has also been conducted on the complexation of 2-thiouracil and its derivatives with other metal ions like Zr(IV) and Hf(IV), highlighting the broad coordinating ability of this class of ligands. ekb.eg

Elucidation of Ligand Binding Modes and Coordination Spheres

2-Thiouracil and its derivatives can coordinate to metal ions in several ways, acting as monodentate, bidentate, or even tridentate ligands. encyclopedia.pubpreprints.orgresearchgate.net The specific binding mode is influenced by the metal ion's nature, the reaction conditions, and the substituents on the thiouracil ring.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Coordination through the sulfur atom is common, particularly with soft metal ions. preprints.orgresearchgate.net Binding can also occur through one of the nitrogen atoms (N1 or N3) or the oxygen atom (O4). preprints.orgpreprints.org

Bidentate Chelation: A more stable five- or six-membered ring can be formed when the ligand binds through two donor atoms. Common bidentate modes include (N,S) chelation, involving a deprotonated nitrogen and the exocyclic sulfur, and (N,O) chelation. preprints.orgresearchgate.net For example, in some Pd(II) complexes, one ligand has been suggested to coordinate via N1 and S2 atoms, while another coordinates through N3 and O4 atoms. preprints.org

Bridging Coordination: The ligand can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes. encyclopedia.pubpreprints.org

The coordination sphere is completed by other ligands, such as water, ammonia, or solvent molecules like DMSO, depending on the synthetic conditions. encyclopedia.pub The geometry of the resulting metal complexes can vary from square planar and tetrahedral to octahedral. encyclopedia.pubresearchgate.net

Spectroscopic (e.g., UV-Vis, Fluorescence, NMR) and Potentiometric Characterization of Metal Complexes

A combination of spectroscopic and potentiometric methods is essential for the comprehensive characterization of metal-thiouracil complexes.

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the ligand's donor atoms involved in coordination. A decrease in the C=S stretching frequency and a simultaneous increase in the C-N stretching frequency in the complex's spectrum compared to the free ligand suggests coordination through the sulfur atom. researchgate.netresearchgate.net Shifts in the C=O and N-H bands can indicate the involvement of oxygen and nitrogen atoms. scispace.com

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and can indicate changes in the coordination environment. The formation of a complex is often accompanied by shifts in the absorption maxima (λmax) compared to the free ligand and metal ion. encyclopedia.pubnih.gov It is also a key tool for studying pH-dependent speciation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing these complexes in solution. Chemical shift changes in the protons and carbons of the thiouracil ring upon complexation provide detailed information about the binding sites. encyclopedia.pubpreprints.org For instance, significant shifts in the signals of carbon atoms near potential coordination sites confirm the formation of the complex. preprints.org Advanced 2D NMR techniques like COSY, HMQC, and HMBC are used to assist in the complete assignment of signals. researchgate.netresearchgate.net

Fluorescence Spectroscopy: Some metal complexes of thiouracil derivatives exhibit fluorescence. Changes in emission intensity upon complexation can be used to study the binding process. For example, the complexation of Ga(III) with 2-thiouracil derivatives leads to an increase in emission intensity, which is attributed to the formation of coordination bonds. nih.govsemanticscholar.org

| Technique | Information Obtained | Typical Observations for 2-Thiouracil Derivative Complexes |

|---|---|---|

| Potentiometry | Protonation constants (pKa), stability constants (log β) of complexes, species distribution vs. pH. semanticscholar.orgnih.gov | Stepwise formation of complexes with varying stoichiometry (e.g., ML, ML2) depending on pH. researchgate.netjocpr.com |

| IR/Raman Spectroscopy | Identification of donor atoms (S, N, O) involved in coordination. researchgate.net | Shift in ν(C=S), ν(C=O), and ν(N-H) bands upon metal binding. researchgate.netscispace.com |

| UV-Vis Spectroscopy | Confirmation of complex formation, information on electronic structure and coordination geometry. encyclopedia.pub | Shift in λmax and changes in absorbance upon complexation and with varying pH. nih.govnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Precise identification of binding sites in solution. preprints.org | Chemical shift changes for nuclei near the coordination site (e.g., C2, C4, C5, C6). preprints.orgresearchgate.net |

| Fluorescence Spectroscopy | Study of binding interactions for fluorescent complexes. nih.gov | Changes in fluorescence emission intensity and wavelength upon metal binding. semanticscholar.org |

Influence of pH on Complex Stability and Coordination Stoichiometry

The pH of the medium plays a critical role in the complexation of 2-thiouracil derivatives, as it dictates the protonation state of the ligand's donor groups and the hydrolysis of the metal ion. nih.govuri.edu

Studies on Ga(III) complexes with various thiouracils demonstrate this pH dependence clearly. nih.govsemanticscholar.org At low pH (e.g., < 5), complexation may be limited due to the protonation of the ligand's nitrogen atoms. As the pH increases, deprotonation occurs, making the nitrogen atoms available for coordination. researchgate.net In the Ga(III)/2-thiouracil system, a GaL(OH) complex is dominant in the pH range of 5.0 to 7.5. semanticscholar.org At even higher pH values (e.g., > 7), further deprotonation or the formation of hydroxido complexes, such as GaL(OH)₃, can occur, indicating a change in the coordination sphere. semanticscholar.org This demonstrates that both the stability and the stoichiometry of the complexes are highly pH-dependent. Similar pH-dependent behavior is observed in complexes with other metals like copper, where increasing basicity can lead to a switch in the primary coordination site, for example, from a phosphate (B84403) group to an amino group in related systems. nih.gov

The distribution of complex species for a given metal-ligand system is often represented in speciation diagrams, which plot the percentage of each species as a function of pH. semanticscholar.orgresearchgate.net These diagrams are essential for understanding which complex form will be prevalent under specific physiological conditions.

Exploration of the Therapeutic Potential of Metal-Thiouracil Complexes

The biological activity of 2-thiouracil derivatives, which includes antithyroid properties, can be significantly modified upon complexation with metal ions. encyclopedia.pubpreprints.org This has led to the exploration of metal-thiouracil complexes for various therapeutic applications.

Many complexes have been screened for their antimicrobial activity against a range of bacteria and fungi, and in many cases, the metal complex is found to be more potent than the free ligand. researchgate.netresearchgate.net This enhancement is often attributed to chelation theory, which suggests that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.

Furthermore, certain metal complexes of thiouracil derivatives have shown promising cytotoxic effects against various tumor cell lines. researchgate.netresearchgate.net For example, complexes of palladium(II) and gold(III) with 2-thiouracil derivatives have been highlighted for their potential as anticancer agents. researchgate.net The introduction of a metal center can provide new mechanisms of action, improve bioavailability, and enhance the specificity of the drug. nih.gov Gallium(III) complexes are of particular interest for their potential as antibacterial and anticancer agents, leveraging gallium's ability to interfere with iron metabolism. nih.govnih.gov The therapeutic potential of these complexes warrants further investigation under physiological conditions to develop new metal-based drugs. nih.govsemanticscholar.org

Future Perspectives and Advanced Research Directions

Rational Design of Novel 5-(2-Thienylmethyl)-2-thiouracil Analogs with Enhanced Specificity

The principles of rational drug design offer a systematic approach to optimizing the therapeutic properties of lead compounds like this compound. This involves the targeted modification of the molecule's structure to improve its affinity and selectivity for specific biological targets while minimizing off-target effects. Future research will likely focus on several key areas of analog design.

One promising strategy involves the modification of the thiophene (B33073) ring. The introduction of various substituents at different positions on the thienyl moiety could significantly influence the compound's electronic and steric properties, potentially leading to enhanced interactions with target proteins. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the ring's reactivity and binding capabilities.

Furthermore, alterations to the 2-thiouracil (B1096) core are another critical avenue for exploration. The synthesis of 2-thiouracil-5-sulfonamide isosteres has been a successful strategy for developing potent anticancer agents. nih.govpharmacophorejournal.com This approach could be applied to this compound, where the introduction of a sulfonamide group at the 5-position could lead to novel analogs with improved anticancer activity. In one study, a series of novel 2-thiouracil-5-sulfonamide isosteres were synthesized, and their cytotoxic activities were evaluated against MCF-7 and HEPG-2 cell lines. nih.gov

Another area of focus will be the exploration of structure-activity relationships (SAR). By systematically synthesizing and testing a library of analogs, researchers can identify the key structural features responsible for the desired biological activity. This knowledge can then be used to guide the design of next-generation compounds with even greater potency and specificity. For example, studies on other 5-substituted-2-thiouracil derivatives have shown that the nature of the substituent at the 5-position is crucial for their biological activity. researchgate.net

Development of Targeted Delivery Systems for Thiouracil-Based Compounds

A major challenge in cancer chemotherapy is the non-specific toxicity of anticancer drugs, which can lead to severe side effects. Targeted drug delivery systems offer a solution by ensuring that the therapeutic agent is delivered specifically to cancer cells, thereby reducing its impact on healthy tissues. For thiouracil-based compounds like this compound, the development of such systems is a key area for future research.

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, represent a promising approach. nih.govrsc.org These nanocarriers can be loaded with the drug and then functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of cancer cells. rsc.org For instance, gold nanoparticles functionalized with 2-thiouracil have been shown to enhance the antiproliferative activity of the drug in breast cancer cells. nih.gov

Another strategy involves the use of stimuli-responsive delivery systems. These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. This approach allows for the controlled and localized release of the drug, further enhancing its therapeutic efficacy and reducing systemic toxicity.

The table below summarizes some of the potential targeted delivery systems that could be explored for thiouracil-based compounds.

| Delivery System | Targeting Mechanism | Potential Advantages |

| Liposomes | Passive targeting (EPR effect), Active targeting (ligand-functionalized) | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, reduced toxicity. |

| Polymeric Nanoparticles | Passive and active targeting | High stability, controlled release, tunable properties. |

| Gold Nanoparticles | Enhanced permeability and retention (EPR) effect, photothermal therapy | Enhanced drug delivery, potential for synergistic therapeutic effects. |

| Stimuli-Responsive Systems | pH, enzyme, or redox-sensitive release | Controlled and localized drug release, reduced off-target effects. |

Integration of High-Throughput Screening and Computational Methods in Lead Optimization

The process of lead optimization, where a promising compound is refined to improve its drug-like properties, can be significantly accelerated through the integration of high-throughput screening (HTS) and computational methods. rsc.orgyu.edu For this compound, these technologies will be instrumental in identifying the most promising analogs for further development.

HTS allows for the rapid screening of large libraries of compounds against a specific biological target. yu.edunih.govnih.gov This can help to quickly identify analogs of this compound with improved activity. The data generated from HTS can also be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized analogs.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding of this compound and its analogs to their target proteins. nih.gov These methods can be used to predict the binding affinity of different analogs and to identify the key interactions that are responsible for their activity. This information can then be used to guide the design of new analogs with improved binding properties.

The synergistic use of HTS and computational methods can create a powerful feedback loop for lead optimization. HTS can provide the initial data to train and validate computational models, while computational models can be used to prioritize the synthesis and testing of new analogs, thereby making the drug discovery process more efficient and cost-effective.

Multi-Omics Approaches to Elucidate Complex Biological Mechanisms

A comprehensive understanding of the biological mechanisms of action of this compound is crucial for its successful clinical translation. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, can provide a systems-level view of the cellular response to the compound. mit.edunih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with this compound, researchers can identify the key pathways and biological processes that are affected by the compound. This can help to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict patient response to the drug.